Diandraflavone

Description

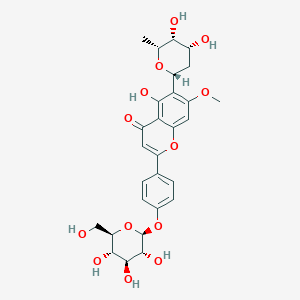

Diandraflavone is a C-glycoside flavonoid first isolated from the plant Drymaria diandra (syn. Drymaria cordata ssp. diandra) in 2004 . Its molecular formula is C₂₉H₃₄O₁₁ (molecular weight: 558.59 g/mol), featuring a flavone backbone substituted with hydroxy and methoxy groups, along with β-D-glucopyranosyl and β-D-oliofuranosyl moieties at positions 4 and 6, respectively . This compound exhibits anti-HIV activity (though less potent than the alkaloid drymaritin/cordatanine from the same plant) and antioxidant properties, selectively inhibiting superoxide anion generation in human neutrophils (IC₅₀ = 10 μg/mL) . Its isolation yield is exceptionally low (0.00003% from the whole herb), highlighting its rarity .

Properties

Molecular Formula |

C28H32O13 |

|---|---|

Molecular Weight |

576.5 g/mol |

IUPAC Name |

6-[(2R,4R,5R,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-5-hydroxy-7-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C28H32O13/c1-11-23(32)15(31)8-18(38-11)22-17(37-2)9-19-21(25(22)34)14(30)7-16(40-19)12-3-5-13(6-4-12)39-28-27(36)26(35)24(33)20(10-29)41-28/h3-7,9,11,15,18,20,23-24,26-29,31-36H,8,10H2,1-2H3/t11-,15-,18-,20-,23+,24-,26+,27-,28-/m1/s1 |

InChI Key |

GJQWEXQXMZQZBX-BFPHBORISA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H](C[C@@H](O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O)O |

Canonical SMILES |

CC1C(C(CC(O1)C2=C(C=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O)O |

Synonyms |

diandraflavone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Diandraflavone belongs to the C-glycoside flavonoid subclass, distinguished by a carbon-carbon bond between the sugar and aglycone. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Key Findings

This feature may explain its selective antioxidant activity . In contrast, isovitexin (a monoglycosylated C-glycoside) lacks the methoxy group and dual glycosylation, which may reduce its binding affinity to specific targets like HIV reverse transcriptase .

Anti-HIV Activity: While this compound is cited as anti-HIV, its potency is overshadowed by drymaritin/cordatanine (EC₅₀ = 0.699 μg/mL), an alkaloid from the same plant . This suggests flavonoids may act via indirect mechanisms (e.g., immunomodulation) rather than direct viral inhibition.

Antioxidant Specificity :

- This compound’s inhibition of superoxide anion generation (IC₅₀ = 10 μg/mL) is more selective than broad-spectrum antioxidants like proanthocyanidins , which scavenge multiple reactive oxygen species . This specificity could minimize off-target effects in therapeutic applications.

Comparative Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.